sodium;octyl sulfate
Overview
Description
Sodium octyl sulfate is an anionic detergent and ion-pairing reagent widely used in various scientific and industrial applications. It is known for its ability to separate and resolve positively charged analytes in high-performance liquid chromatography (HPLC) and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the sulfation of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction is usually carried out in a continuous reactor, such as a falling film reactor .
Industrial Production Methods: In industrial settings, the production of sodium octyl sulfate involves the same basic steps but on a larger scale. The continuous reactor method ensures efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium octyl sulfate can react with various nucleophiles, such as amines and alcohols, under mild conditions.
Hydrolysis Reactions: In the presence of strong acids or bases, sodium octyl sulfate can hydrolyze to form octyl alcohol and sulfuric acid.
Major Products Formed:
Substitution Reactions: The major products are typically the substituted derivatives of octyl sulfate.
Hydrolysis Reactions: The primary products are octyl alcohol and sulfuric acid.
Scientific Research Applications
Sodium octyl sulfate has a wide range of applications in scientific research:
Mechanism of Action
Sodium octyl sulfate exerts its effects primarily through its surfactant properties. As an anionic detergent, it reduces surface tension and facilitates the separation of molecules in various analytical techniques. In biological systems, it can disrupt cell membranes and solubilize proteins and other biomolecules .
Comparison with Similar Compounds
- Sodium dodecyl sulfate
- Sodium decyl sulfate
- Sodium tetradecyl sulfate
- Sodium ethyl sulfate
Comparison: Sodium octyl sulfate is unique due to its specific chain length, which provides distinct properties compared to other similar compounds. For example, sodium dodecyl sulfate has a longer carbon chain, making it more hydrophobic and effective in different applications. Sodium octyl sulfate, with its shorter chain, is more suitable for applications requiring less hydrophobicity .
Properties
IUPAC Name |
sodium;octyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRKJMRGXGWHBM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.